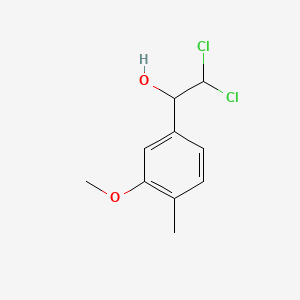
2,2-Dichloro-1-(3-methoxy-4-methylphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-1-(3-methoxy-4-methylphenyl)ethanol is an organic compound with the molecular formula C10H12Cl2O2 It is characterized by the presence of two chlorine atoms, a methoxy group, and a methyl group attached to a phenyl ring, along with an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(3-methoxy-4-methylphenyl)ethanol typically involves the chlorination of 1-(3-methoxy-4-methylphenyl)ethanol The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The choice of solvents, catalysts, and purification methods is critical to achieving high purity and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichloro-1-(3-methoxy-4-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding a less chlorinated derivative.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2,2-Dichloro-1-(3-methoxy-4-methylphenyl)acetaldehyde or 2,2-Dichloro-1-(3-methoxy-4-methylphenyl)acetic acid.
Reduction: Formation of 1-(3-methoxy-4-methylphenyl)ethanol.
Substitution: Formation of 2,2-Dihydroxy-1-(3-methoxy-4-methylphenyl)ethanol or 2,2-Diamino-1-(3-methoxy-4-methylphenyl)ethanol.
Aplicaciones Científicas De Investigación
2,2-Dichloro-1-(3-methoxy-4-methylphenyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,2-Dichloro-1-(3-methoxy-4-methylphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the methoxy group can influence its binding affinity and reactivity. The compound may act by inhibiting enzyme activity or modulating receptor function, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dichloro-1-(4-methoxy-3-methylphenyl)ethanol
- 2,2-Dichloro-1-(3-methoxy-4-ethylphenyl)ethanol
- 2,2-Dichloro-1-(3-methoxy-4-methylphenyl)propanol
Uniqueness
2,2-Dichloro-1-(3-methoxy-4-methylphenyl)ethanol is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of chlorine atoms, a methoxy group, and a methyl group provides distinct properties that differentiate it from similar compounds.
Propiedades
Fórmula molecular |
C10H12Cl2O2 |
|---|---|
Peso molecular |
235.10 g/mol |
Nombre IUPAC |
2,2-dichloro-1-(3-methoxy-4-methylphenyl)ethanol |
InChI |
InChI=1S/C10H12Cl2O2/c1-6-3-4-7(5-8(6)14-2)9(13)10(11)12/h3-5,9-10,13H,1-2H3 |
Clave InChI |
RGVOICYZLOAZDB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(C(Cl)Cl)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















